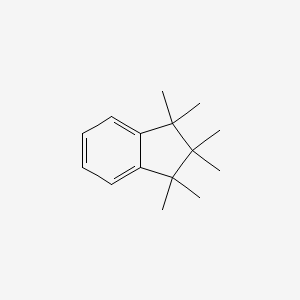

1,1,2,2,3,3-Hexamethylindane

Description

Structure

3D Structure

Properties

CAS No. |

91324-94-6 |

|---|---|

Molecular Formula |

C15H22 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

1,1,2,2,3,3-hexamethylindene |

InChI |

InChI=1S/C15H22/c1-13(2)11-9-7-8-10-12(11)14(3,4)15(13,5)6/h7-10H,1-6H3 |

InChI Key |

WLALVCDHIGUUDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C(C1(C)C)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 1,1,2,2,3,3-Hexamethylindane

The primary established method for synthesizing 1,1,2,2,3,3-hexamethylindane is through a Friedel-Crafts alkylation reaction. organic-chemistry.org This type of electrophilic aromatic substitution is a cornerstone of organic synthesis for attaching alkyl groups to aromatic rings. fiveable.me

A specific, documented pathway involves the reaction of cumyl chloride (1) with tetramethylethylene (2) in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). thieme-connect.com In this reaction, the Lewis acid facilitates the formation of a carbocation from the alkyl halide, which then acts as the electrophile. The aromatic ring attacks this electrophile, and a subsequent intramolecular cyclization and alkylation lead to the formation of the indane ring system. beilstein-journals.org This reaction is typically performed in a chlorinated solvent like dichloromethane. thieme-connect.com

The table below outlines the specifics of this established synthesis.

Table 1: Established Synthesis of 1,1,2,2,3,3-Hexamethylindane via Friedel-Crafts Alkylation| Reactant A | Reactant B | Catalyst | Solvent | Reaction Type |

|---|---|---|---|---|

| Cumyl chloride | Tetramethylethylene | Titanium tetrachloride (TiCl₄) | Dichloromethane | Friedel-Crafts Alkylation |

Data derived from a documented small-scale laboratory preparation. thieme-connect.com

Novel Approaches in the Synthesis of Sterically Hindered Indanes

While classical Friedel-Crafts reactions are effective, the synthesis of highly congested molecules like 1,1,2,2,3,3-hexamethylindane can be hampered by issues such as carbocation rearrangements and the formation of side products, especially during scale-up. thieme-connect.com This has led researchers to explore novel synthetic methods capable of forming sterically hindered C-C bonds with greater precision and efficiency.

Modern synthetic chemistry offers several advanced strategies that could be applied to construct challenging frameworks like polysubstituted indanes:

Catalytic Cross-Electrophile Coupling: This emerging class of reactions allows for the coupling of two different electrophiles, driven by a catalyst that is reduced in the process. acs.org Such methods are particularly valuable for forming highly sterically hindered bonds, as they can overcome the challenges of matching the reactivity of crowded substrates. acs.org

Relay Catalysis: Complex molecular architectures can be accessed using relay catalysis, where multiple catalytic cycles operate in a coordinated fashion. For instance, a gold(I)/Brønsted acid relay system has been used to synthesize polysubstituted cyclopenta[b]indoles. rsc.org This approach involves an intramolecular Friedel-Crafts-type reaction as a key step, demonstrating its potential for building substituted indane cores. rsc.org

Advanced Catalytic Systems: The development of specialized catalysts is crucial for difficult transformations. For example, Rh- and Ru-based catalysts have been developed for the direct reductive amination of ketones to produce sterically hindered amines, a process that can be challenging with other methods. researchgate.net Similar principles in catalyst design could be applied to the carbon-carbon bond-forming reactions required for hexamethylindane synthesis.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is a critical task in synthetic chemistry to maximize product yield and purity while minimizing reaction time and waste. prismbiolab.com For the synthesis of 1,1,2,2,3,3-hexamethylindane, particularly when scaling up production, careful optimization is essential to suppress the formation of unwanted side products. thieme-connect.com

Key parameters that require optimization include:

Concentration: In the established Friedel-Crafts synthesis of hexamethylindane, it was noted that conducting the reaction at higher concentrations led to the formation of significant side products. thieme-connect.com This suggests that maintaining appropriate dilution is crucial for selectivity.

Catalyst Loading: The amount of Lewis acid catalyst (e.g., TiCl₄) must be carefully controlled. Too little catalyst may result in a slow or incomplete reaction, while too much can promote side reactions or product decomposition.

Temperature: Temperature influences reaction rates and selectivity. While some reactions require heat, the Friedel-Crafts synthesis for hexamethylindane was performed at low temperatures to control the reactivity of the carbocation intermediates. thieme-connect.com

Purity of Reagents and Solvents: The use of high-purity starting materials and anhydrous solvents is critical, as impurities like water can deactivate the Lewis acid catalyst. thieme-connect.com

Modern approaches to optimization often move beyond the traditional "One Factor At a Time" (OFAT) method to more sophisticated techniques like Design of Experiments (DoE). prismbiolab.com DoE allows for the simultaneous variation of multiple parameters to build a statistical model of the reaction, enabling a more efficient path to the optimal conditions. prismbiolab.combeilstein-journals.org Furthermore, the integration of machine learning and automated reactors is emerging as a powerful tool for rapidly identifying optimal conditions for complex chemical transformations. beilstein-journals.orgnih.gov

The following table summarizes key variables and their potential impact on the synthesis of 1,1,2,2,3,3-hexamethylindane.

Table 2: Key Parameters for Optimization in the Synthesis of 1,1,2,2,3,3-Hexamethylindane| Parameter | Influence on Reaction | Rationale for Optimization |

|---|---|---|

| Reactant Concentration | Affects reaction rate and selectivity. | Higher concentrations can increase the rate of side product formation. thieme-connect.com |

| Catalyst Loading | Governs the rate of electrophile formation. | An optimal amount is needed to drive the reaction without causing unwanted side reactions. |

| Temperature | Controls reaction kinetics and intermediate stability. | Lower temperatures can help manage highly reactive intermediates and improve selectivity. thieme-connect.com |

| Solvent | Influences reactant solubility and catalyst activity. | Anhydrous, non-coordinating solvents are typically required for Friedel-Crafts reactions. thieme-connect.com |

| Addition Rate | Impacts local concentrations of reagents. | Slow addition of reactants can prevent temperature spikes and reduce side reactions. |

This table outlines general principles of reaction optimization as applied to the specific synthesis. prismbiolab.combeilstein-journals.org

Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of Arene Metalation Reactions

Metalation, a reaction involving the replacement of a hydrogen atom with a metal, is a cornerstone of organic synthesis for functionalizing otherwise inert C-H bonds. In the context of 1,1,2,2,3,3-hexamethylindane, the aromatic ring presents potential sites for metalation, but the reaction is heavily governed by the steric hindrance imposed by the numerous methyl groups.

Quantifying Steric Effects of Alkyl Groups on Metalation Rates

The steric bulk of the six methyl groups on the five-membered ring of 1,1,2,2,3,3-hexamethylindane exerts a significant retarding effect on the rate of metalation at the adjacent aromatic positions. This compound serves as a model for understanding how sterically demanding environments influence reaction kinetics. thieme-connect.de Competition experiments provide a quantitative assessment of these steric effects on metalation rates at the ortho, meta, and para positions of the aromatic ring. researchgate.net

Alkyl groups, such as those in tert-butylbenzene, are known to slow down metalation at both the meta and para positions. researchgate.net In 1,1,2,2,3,3-hexamethylindane, which can be considered an ortho-analogue of di-tert-butylbenzenes, the steric hindrance is even more pronounced. thieme-connect.de The use of superbases like the butyllithium (B86547)/potassium tert-butoxide (n-BuLi/t-BuOK) mixture can overcome the high activation energy required for the deprotonation of such sterically hindered hydrocarbons. thieme-connect.deresearchgate.net

The general order of reactivity for allylic alkyl groups in metalation is methyl > methylene (B1212753) > methine, but for aromatic systems, the steric environment created by adjacent alkyl groups is a dominant factor. researchgate.net While a universal scale for steric effects is not feasible as they are reaction-dependent, a bulky group consistently appears as bulky across different scales. rsc.org The steric effect in alkyl groups is not uniform; branching at C1 and C2 typically causes steric acceleration, whereas branching at C3 can lead to steric deceleration in the formation of radicals and carbenium ions. rsc.org

| Substituent Type | Position of Metalation | Effect on Rate (Relative to Benzene) | Controlling Factor |

|---|---|---|---|

| tert-Alkyl (e.g., tert-butyl) | meta, para | Retarding | Steric Hindrance researchgate.net |

| Hexamethylindane framework | ortho to indane ring | Strongly Retarding | Extreme Steric Hindrance thieme-connect.de |

| Trialkylsilyl | meta | Deactivating | Steric and Electronic Effects researchgate.net |

| Heteroatoms (O, N) | ortho | Accelerating | Coordinating/Directing Effect researchgate.net |

Regioselectivity in Electrophilic and Metalation Reactions

Regioselectivity refers to the preference for bond-making or -breaking at one position over all other possible positions. For substituted arenes, the existing substituent dictates the position of the incoming electrophile or metal. Activating groups, particularly those with lone pairs adjacent to the ring (like -OH or -OR), are typically ortho/para-directors. libretexts.org Conversely, deactivating groups without such lone pairs tend to be meta-directors. libretexts.org

In the case of 1,1,2,2,3,3-hexamethylindane, the fused alkyl structure is generally considered an activating group that directs electrophiles to the ortho and para positions. However, the extreme steric hindrance at the ortho position (position 4) makes it highly inaccessible. Metalation of 1,1,2,2,3,3-hexamethylindane with the n-BuLi/t-BuOK superbase occurs despite the steric challenge. thieme-connect.de Studies on similar "spiny" arenes like 1,4-di-tert-butylbenzene (B89470) show that metalation can be forced to occur at the highly hindered ortho-position under drastic conditions. thieme-connect.de For less hindered substrates, metalation with butyllithium preferentially occurs at the most acidic proton, but for compounds like 1,1,2,2,3,3-hexamethylindane, steric accessibility becomes the dominant factor in determining the site of reaction. researchgate.net

The choice of the metalating agent is also crucial. While butyllithium alone is often insufficient for such hindered substrates, "superbasic" mixtures like n-BuLi/t-BuOK (often called Schlosser's base) are far more powerful and can functionalize otherwise inert hydrocarbons. thieme-connect.deresearchgate.net The regioselectivity of the subsequent reaction with an electrophile depends on numerous factors including the nature of the electrophile itself, the solvent, and the reaction conditions. researchgate.net

Studies on Rearrangement Reactions in Hexamethylindane Frameworks

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. byjus.comthermofisher.com These reactions, which can be sigmatropic, electrocyclic, or nucleophilic, are fundamental in organic synthesis for creating complex molecular architectures. numberanalytics.comnumberanalytics.com Common examples include researchgate.netfigshare.com-shifts, where a migrant moves to an adjacent atom, often proceeding through a carbocation intermediate. byjus.comwiley-vch.de

While there is a vast body of literature on rearrangement reactions, specific studies focusing on the 1,1,2,2,3,3-hexamethylindane framework are not extensively documented. However, the formation of indane skeletons during the catalytic degradation of polymers like polystyrene suggests that intramolecular rearrangement reactions are plausible within these structures. conicet.gov.ar It has been suggested that bulky molecules such as 1,3,5-triisopropylbenzene (B165165) can undergo intramolecular rearrangement, and hexamethylindane is noted in a similar context, implying its potential for such transformations. figshare.com The stability of the potential carbocation intermediates within the hexamethylindane framework would be a key factor governing the feasibility and pathway of any rearrangement.

Catalytic Transformations Involving Hexamethylindane Derivatives

Catalysis is a key technology for the transformation of complex organic molecules. researchgate.net Catalytic processes can be employed to modify or break down the hexamethylindane structure, with applications ranging from fine chemical synthesis to fuel production. mdpi.com

Kinetic and Mechanistic Aspects of Catalytic Cracking

Catalytic cracking is a process used to break down large organic molecules into smaller, more useful ones. In the context of fuels, the thermal stability and degradation pathways of cyclic hydrocarbons are of significant interest. The structures of hydrogen donors in molecules like decalin, tetralin, and indane have been found to be the main contributors to the suppression of solid deposition during the pyrolytic degradation of coal-based jet fuels. psu.edu

The mechanism of catalytic degradation of molecules that form indane structures, such as polystyrene, often involves an acid catalyst like aluminum chloride. conicet.gov.ar The process can initiate with the formation of a carbocation, which then leads to either the scission of the main chain or the formation of an indane skeleton through an intramolecular rearrangement. conicet.gov.ar Analysis of the volatile products from such degradation often reveals the presence of various indane derivatives. conicet.gov.ar The kinetics of these cracking reactions are critical for optimizing the process to obtain desired products. researchgate.net

Photochemical and Oxidative Degradation Mechanisms of Indane Structures

The degradation of chemical compounds can be initiated by various environmental factors, including light (photochemical degradation) and reactive oxygen species (oxidative degradation). researchgate.net The indane core, particularly when part of larger molecules like synthetic musks, is susceptible to these degradation pathways.

The photo-oxidative degradation of a polymer or molecule is typically a radical chain process involving initiation, propagation, and termination steps. e3s-conferences.org The process often begins with the absorption of light, leading to the formation of a radical, which then reacts with oxygen to form peroxy radicals and hydroperoxides, propagating a chain reaction. e3s-conferences.org

Studies on acetylated hexamethylindane derivatives, such as the synthetic musk AHTN (6-Acetyl-1,1,2,3,3,5-hexamethylindane), have shown that it undergoes rapid photochemical degradation in water. ca.gov This degradation is a key elimination pathway from aquatic environments. ca.gov Similarly, the related polycyclic musk HHCB (Galaxolide) is also subject to degradation, though its primary elimination from lake water is reported to be through outflow and volatilization rather than photolysis. ca.govmdpi.com However, once in the atmosphere, HHCB reacts quickly with hydroxyl radicals, indicating a short atmospheric lifetime. researchgate.net

The oxidative degradation of other indane-containing structures has also been investigated. The oxidation of echinochrome A, for example, leads to a variety of products including 2,2,4,5,7-pentahydroxy-6-ethylindane-1,3-dione, demonstrating the breakdown of the indane ring system under oxidative stress. nih.gov The presence of moisture can also initiate the chemical degradation of materials containing indane-like structures. diva-portal.org

| Compound/Structure | Degradation Type | Key Findings | Reference |

|---|---|---|---|

| AHTN (acetylated hexamethylindane) | Photochemical | Undergoes rapid photolysis in lake and distilled water. | ca.gov |

| HHCB (Galaxolide) | Atmospheric | Reacts quickly with OH radicals in the atmosphere, leading to a short lifetime. | researchgate.net |

| Indane Structures (in fuels) | Pyrolytic | Hydrogen donor structures in indanes suppress solid deposition during degradation. | psu.edu |

| Echinochrome A (Indane derivative) | Oxidative | Degrades into various products, including indane-1,3-dione derivatives. | nih.gov |

Kinetic Modeling of Degradation Processes

Kinetic modeling is a mathematical approach used to describe the rates of chemical reactions and the changes in concentration of reactants and products over time. nih.govmdpi.com For the degradation of 1,1,2,2,3,3-hexamethylindane, kinetic models would be essential to predict its environmental persistence.

Rate Laws and Half-Life: The degradation of 1,1,2,2,3,3-hexamethylindane by hydroxyl radicals can be represented by a second-order rate law:

Rate = k [1,1,2,2,3,3-Hexamethylindane] [•OH]

Factors Influencing Degradation Kinetics: The kinetics of degradation processes are influenced by various environmental factors. For photochemical degradation, the quantum yield of the reaction and the intensity of solar radiation are key parameters. mdpi.com For microbial degradation, factors such as temperature, pH, and the presence of specific microbial populations would govern the rate of transformation.

Modeling Approaches: Several kinetic models can be applied to describe degradation processes. The Langmuir-Hinshelwood model is often used for heterogeneous photocatalytic degradation on surfaces like TiO2. mdpi.com For degradation in aqueous environments, pseudo-first-order kinetics are frequently assumed, especially when the concentration of the reactive species (e.g., •OH) is maintained at a constant level. nih.gov

The development of a comprehensive kinetic model for the degradation of 1,1,2,2,3,3-hexamethylindane would require experimental data on its reaction rate constants with key atmospheric oxidants and under various environmental conditions. Such models are crucial for assessing the environmental risk associated with this compound and its potential to persist and be transported in the environment.

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of organic compounds in solution. emerypharma.com For a molecule with the intricate and sterically crowded structure of 1,1,2,2,3,3-Hexamethylindane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. emerypharma.com

One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.net In 1,1,2,2,3,3-Hexamethylindane, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the multiple, chemically different methyl groups. The integration of these signals, representing the relative number of protons, helps in the preliminary assignment. pressbooks.pub The ¹³C NMR spectrum reveals the number of unique carbon environments, including the quaternary carbons of the indane skeleton and the carbons of the methyl groups.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. libretexts.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org For 1,1,2,2,3,3-Hexamethylindane, COSY would be used to confirm the connectivity between the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. nih.gov It is invaluable for assigning the ¹³C signals for the aromatic CH groups.

Table 1: Predicted NMR Data for 1,1,2,2,3,3-Hexamethylindane

| Experiment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Correlations |

| 1D NMR | ¹H | ~7.0-7.2 | Multiplet | Aromatic Protons |

| ¹H | ~1.0-1.5 | Singlets | Methyl Protons (multiple distinct signals expected) | |

| ¹³C | ~140-150 | - | Aromatic Quaternary Carbons | |

| ¹³C | ~120-130 | - | Aromatic CH Carbons | |

| ¹³C | ~45-55 | - | Aliphatic Quaternary Carbons (C1, C2, C3) | |

| ¹³C | ~20-30 | - | Methyl Carbons | |

| 2D NMR | HMBC | - | - | Protons of methyl groups correlated to C1, C2, and C3. |

| HSQC | - | - | Aromatic protons correlated to their directly attached carbons. | |

| COSY | - | - | Correlations between adjacent aromatic protons. |

For structurally complex molecules where standard 1D and 2D spectra may exhibit signal overlap or ambiguity, advanced NMR pulse sequences provide deeper insights. oxinst.com

Total Correlation Spectroscopy (TOCSY): This experiment extends the correlations observed in COSY to an entire spin system. umn.edu In the context of the indane's aromatic part, a TOCSY experiment would show correlations between all protons within that coupled system, which can be useful for unambiguous assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space, irrespective of their bonding connectivity. nih.govresearchgate.net For a sterically congested molecule like 1,1,2,2,3,3-Hexamethylindane, NOESY or ROESY data would be critical to confirm the spatial arrangement and relative stereochemistry of the methyl groups.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. This would be particularly useful in confirming the assignment of the methyl carbons and the aromatic CH carbons in the ¹³C spectrum.

The correlation of experimental NMR data with computationally predicted chemical shifts has become a powerful tool for structural verification. doaj.org Methods based on Density Functional Theory (DFT), such as the Gauge-Including Projector Augmented Wave (GIPAW) formalism, can provide accurate predictions of NMR shielding constants. nih.gov

The process for 1,1,2,2,3,3-Hexamethylindane would involve:

Generating a 3D structural model of the molecule.

Performing a conformational search to identify the lowest energy conformers.

Calculating the NMR chemical shifts for each stable conformer.

Averaging the shifts based on the Boltzmann population of each conformer.

Comparing these predicted shifts with the experimental values provides a high level of confidence in the structural assignment. github.io The root-mean-square error (RMSE) between experimental and calculated shifts can be as low as 0.2 ppm for ¹H. nih.gov

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information on the molecular weight and structural features of a compound based on its mass-to-charge ratio (m/z) and fragmentation patterns. mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. emerypharma.commeclib.jp A sample containing 1,1,2,2,3,3-Hexamethylindane would first be passed through a GC column, which separates it from other components based on its volatility and interaction with the column's stationary phase. hpst.cz

Upon elution from the GC column, the isolated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺•), whose m/z value confirms the molecular weight of the compound. The high energy of EI also causes the molecular ion to break apart into smaller, characteristic fragment ions. youtube.com The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint that can be compared against spectral libraries (e.g., NIST) for positive identification. emerypharma.comgcms.cz

Tandem mass spectrometry (MS/MS) is an advanced technique used to probe the structure of ions by inducing their fragmentation and analyzing the resulting products. wikipedia.orgyoutube.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 1,1,2,2,3,3-Hexamethylindane) is selected in the first stage of mass analysis. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with neutral gas molecules, causing it to fragment. youtube.com The resulting product ions are then analyzed in a second stage of mass spectrometry. wikipedia.org

This technique provides unambiguous information about ion connectivity and fragmentation mechanisms. gre.ac.uk Studies on the fragmentation of 1,1,2,2,3,3-Hexamethylindane have revealed unusual pathways. A primary fragmentation step is the loss of a methyl radical (•CH₃) to form the [M-CH₃]⁺ ion (m/z 187). jst.go.jp Further MS/MS analysis of this ion shows that it undergoes complex multi-step skeletal rearrangements prior to subsequent fragmentation, a key pathway being the formation of the highly stable tert-butyl cation (t-C₄H₉⁺) at m/z 57. jst.go.jp This detailed fragmentation data is crucial for confirming the specific isomeric structure of the hexamethylated indane.

Table 2: Key MS/MS Fragmentation Data for 1,1,2,2,3,3-Hexamethylindane

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment |

| 202 (M⁺•) | 187 | 15 (•CH₃) | [M-CH₃]⁺ |

| 187 | 57 | 130 (C₁₀H₁₀) | t-C₄H₉⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the skeletal structure of a molecule. rsc.orgavantes.com These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, provided the vibration causes a change in the molecule's dipole moment. rsc.org Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. avantes.com A vibration is Raman-active if it leads to a change in the polarizability of the molecule.

Expected Vibrational Frequencies for 1,1,2,2,3,3-Hexamethylindane

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Notes |

|---|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong | Vibrations of the C-H bonds on the benzene (B151609) ring. |

| Aliphatic C-H Stretch (CH₃) | 2960 - 2870 | Strong | Strong | Asymmetric and symmetric stretching of the six methyl groups. |

| Aliphatic C-H Stretch (CH₂) | 2925 - 2850 | Strong | Strong | Asymmetric and symmetric stretching of the C-H bonds on the five-membered ring. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Medium | Ring stretching vibrations of the benzene portion of the indane core. Multiple bands are expected. |

| CH₃ Asymmetric Bending | ~1460 | Medium | Medium | Also known as scissoring or deformation vibrations of the methyl groups. |

| CH₂ Scissoring | ~1465 | Medium | Medium | Bending vibration of the methylene (B1212753) group in the five-membered ring. |

| CH₃ Symmetric Bending (Umbrella Mode) | ~1375 | Medium | Weak | Characteristic vibration for methyl groups. The presence of gem-dimethyl groups may cause splitting of this band. |

| Indane Skeletal Vibrations | 1300 - 1000 | Medium | Medium | Complex vibrations involving the C-C bonds of the fused ring system. This region is part of the "fingerprint region." |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong | Weak | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. |

Each absorption band in the vibrational spectra of 1,1,2,2,3,3-Hexamethylindane can be correlated to a specific motion of its constituent atoms. The analysis of these modes provides a detailed picture of the molecular structure.

C-H Stretching Region (3100-2850 cm⁻¹): This region is highly informative. The presence of bands above 3000 cm⁻¹ is a clear indicator of the aromatic C-H bonds, confirming the benzene ring component. libretexts.org Conversely, the intense and complex absorptions observed below 3000 cm⁻¹ are characteristic of the numerous aliphatic C-H bonds from the six methyl (CH₃) groups and the single methylene (CH₂) group on the saturated five-membered ring. vscht.cz

Methyl Group Deformations (1460-1375 cm⁻¹): The structure contains four gem-dimethyl groups (C(CH₃)₂) and two adjacent methyl groups. These give rise to characteristic bending (scissoring) and symmetric "umbrella" mode vibrations. The interaction between methyl groups attached to the same carbon atom (gem-dimethyl) often results in distinctive spectral features, such as a splitting of the symmetric bending mode around 1375 cm⁻¹.

Aromatic Ring Vibrations (1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a set of two or more bands in this region. The precise positions and relative intensities of these bands are sensitive to the substitution pattern on the ring.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict vibrational spectra. nih.govmdpi.comspectroscopyonline.com By calculating the vibrational frequencies and visualizing the corresponding atomic motions (normal modes), DFT aids in the precise assignment of experimental IR and Raman bands, offering a deeper correlation between the observed spectrum and the molecule's structure. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, providing a means to solve the Schrödinger equation for molecular systems. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory approaches, each offering a different balance of accuracy and computational expense. dur.ac.uk

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium to large-sized molecules. esqc.org Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, which is a function of only three spatial variables. This approach offers a favorable balance between computational cost and accuracy, making it suitable for systems like substituted indanes. esqc.orgbath.ac.uk

DFT calculations are routinely used to determine a wide range of molecular properties. For 1,1,2,2,3,3-Hexamethylindane, these calculations can predict its electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. Other properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) maps can also be computed to understand its intermolecular interactions.

Commonly used functionals for such organic molecules include hybrid functionals like B3LYP, which incorporates a portion of exact exchange from Hartree-Fock theory, often paired with basis sets like 6-31G(d) or larger for more accurate results. aps.org

Table 1: Hypothetical DFT-Calculated Molecular Properties of 1,1,2,2,3,3-Hexamethylindane (Note: This data is illustrative of typical DFT results for similar molecules and is not from a specific study on this compound.)

| Property | Value | Unit |

| Total Energy | -700.123456 | Hartrees |

| HOMO Energy | -8.54 | eV |

| LUMO Energy | 0.68 | eV |

| HOMO-LUMO Gap | 9.22 | eV |

| Dipole Moment | 0.25 | Debye |

| Polarizability | 25.1 | ų |

While DFT is widely used, other quantum mechanical methods also play a role in computational studies.

Ab Initio Methods : These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data for parameterization. baranlab.org They form a systematic hierarchy where accuracy can be improved by choosing a more sophisticated method and a larger basis set. However, their high computational cost often limits their application to smaller molecules. For indane systems, they might be used to benchmark the accuracy of less computationally demanding methods like DFT for a specific property. baranlab.org

Semi-Empirical Methods : These methods (e.g., AM1, PM3, PM7) are faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify the complex integrals encountered in the calculations. dur.ac.ukbath.ac.uk While less accurate, they are highly efficient for screening large numbers of molecules or for preliminary conformational searches of flexible molecules before refining the results with a higher level of theory.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques that go beyond single-molecule property calculations to explore dynamic processes and complex potential energy surfaces.

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. libretexts.org The indane scaffold consists of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring. The cyclopentane ring in indane is not planar and can adopt various puckered conformations, most notably the "envelope" and "twist" forms, to relieve angle strain.

In 1,1,2,2,3,3-Hexamethylindane, the presence of six methyl groups introduces significant steric hindrance. The geminal dimethyl groups at positions 1 and 3, along with the vicinal dimethyl groups at position 2, severely restrict the flexibility of the five-membered ring. Computational methods can be used to perform a systematic search of the potential energy surface (PES) to identify the minimum energy conformers and the energy barriers between them. bath.ac.ukbaranlab.org This analysis reveals the molecule's preferred three-dimensional shape, which is crucial for understanding its physical properties and how it interacts with other molecules. The steric crowding would likely lead to a highly strained structure with a flattened five-membered ring compared to unsubstituted indane. asianpubs.org

Table 2: Illustrative Relative Energies of Potential Conformers for an Alkylated Indane (Note: This data is for illustrative purposes to demonstrate the output of a conformational analysis.)

| Conformer | Dihedral Angle (C1-C2-C3-C3a) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum | 15.2° | 0.00 | 75.3 |

| Local Minimum 1 | -14.8° | 0.55 | 24.1 |

| Transition State | 0.0° | 2.10 | - |

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface that connects reactants to products, chemists can identify the most likely reaction pathway. rsc.org This involves locating the transition state (TS), which is the saddle point on the PES corresponding to the highest energy barrier along the reaction coordinate. baranlab.org

For indane systems, these methods can be used to study various reactions, such as their synthesis via cyclization reactions or their degradation pathways. acs.orgmdpi.com Once a transition state structure is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. baranlab.org Further calculations, such as Intrinsic Reaction Coordinate (IRC) analysis, can be performed to confirm that the identified transition state correctly connects the desired reactants and products. baranlab.org

Application of Machine Learning in Computational Chemistry for Indane Systems

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry. nih.gov ML models can be trained on large datasets of known molecules and their properties to make rapid and accurate predictions for new, unstudied compounds. duke.educhemrxiv.org

For indane systems, ML could be applied in several ways. A model could be trained on a database of various substituted indanes and their computationally derived properties (like HOMO/LUMO energies or conformational energies). This trained model could then predict these properties for a new indane derivative, such as 1,1,2,2,3,3-Hexamethylindane, in a fraction of the time it would take to perform a full quantum chemical calculation. plos.orggoogle.com

Furthermore, ML is being used to predict reaction outcomes and even to discover new reaction pathways. rsc.org By learning from vast amounts of reaction data, these models can help chemists design more efficient syntheses for complex molecules, including highly substituted indanes. These approaches are particularly valuable in fields like drug discovery and materials science, where rapid screening of many candidates is essential. nih.gov

Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis of 1,1,2,2,3,3-Hexamethylindane and Analogues

Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the atomic and molecular structure of a crystal. This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to map the electron density within the crystal.

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c) and the angles between its axes (α, β, γ) are fundamental parameters that define the crystal system. While specific unit cell parameters for 1,1,2,2,3,3-hexamethylindane are not documented in the available literature, data from analogous polymethylated bicyclic and polycyclic aromatic hydrocarbons can offer valuable insights. For instance, a bicyclic ortho-aminocarbonitrile derivative, 2-Amino-4-(2, 5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile, was found to crystallize in a monoclinic system with the space group P21/c. eurjchem.com Its lattice parameters were determined as a = 14.641(13) Å, b = 8.653(4) Å, c = 16.609(10) Å, and β = 116.34(3)°. eurjchem.com Another example, a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, crystallized in the triclinic crystal system with a P-1 space group, having unit cell parameters of a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)°. mdpi.com

Based on the molecular structure of 1,1,2,2,3,3-hexamethylindane, which consists of a rigid bicyclic framework, it is likely to crystallize in one of the lower symmetry crystal systems such as monoclinic or triclinic. researchgate.netresearchgate.net The presence of multiple methyl groups would influence the molecular packing and, consequently, the unit cell parameters.

Table 1: Illustrative Unit Cell Parameters of Analogous Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 2-Amino-4-(2, 5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile eurjchem.com | Monoclinic | P21/c | 14.641(13) | 8.653(4) | 16.609(10) | 90 | 116.34(3) | 90 |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) |

This table is for illustrative purposes and shows data for structurally analogous compounds to infer potential crystallographic parameters for 1,1,2,2,3,3-Hexamethylindane.

The arrangement of molecules within the crystal lattice, known as molecular packing, is governed by various intermolecular interactions. For nonpolar molecules like 1,1,2,2,3,3-hexamethylindane, van der Waals forces are the primary interactions driving the crystal packing. The shape of the molecule and the distribution of methyl groups will play a significant role in determining how the molecules pack together to maximize space-filling and optimize intermolecular contacts.

In crystals of aromatic hydrocarbons, molecules with condensed ring systems tend to form polyhedrons of roughly equal dimensions. nist.gov While 1,1,2,2,3,3-hexamethylindane is not fully aromatic, its rigid bicyclic core may lead to similar packing behavior. The methyl groups, being bulky, will likely interdigitate with those of neighboring molecules to achieve an efficient packing arrangement.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For analogous compounds, such as a bicyclic ortho-aminocarbonitrile derivative, Hirshfeld analysis revealed that molecules are connected through N-H···O and N-H···N intermolecular interactions. eurjchem.com In the absence of strong hydrogen bond donors or acceptors in 1,1,2,2,3,3-hexamethylindane, the packing will be dominated by weaker C-H···π and van der Waals interactions.

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids and is particularly useful for identifying different polymorphic forms of a compound. rigaku.comcreative-biostructure.comuny.ac.id Polymorphs are different crystal structures of the same chemical substance, which can exhibit distinct physical properties. rigaku.com

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). creative-biostructure.com Each peak corresponds to a set of crystal lattice planes, as described by Bragg's Law. For 1,1,2,2,3,3-hexamethylindane, different crystallization conditions could potentially lead to the formation of different polymorphs, each with a unique PXRD pattern.

The process of polymorph screening often involves recrystallizing the compound from various solvents and at different temperatures, followed by PXRD analysis of the resulting solids. rigaku.com Although no specific polymorphs of 1,1,2,2,3,3-hexamethylindane have been reported, the principles of PXRD would be directly applicable to their identification and characterization. The technique can also be used for the quantitative analysis of polymorphic mixtures. nih.gov

Crystallographic Directions and Planes in Indane Crystal Lattices

Crystallographic directions and planes are used to describe the orientation of lines and planes within a crystal lattice. They are denoted by Miller indices, which are a set of integers (hkl) for planes and [uvw] for directions. naturalgemstones.comyoutube.com

The external faces of a crystal are parallel to crystallographic planes. For an indane derivative, the crystal morphology would be a manifestation of the underlying crystal lattice and the relative growth rates of different crystallographic faces. The arrangement of atoms on these planes influences various physical properties, including cleavage, slip, and optical characteristics.

To determine the Miller indices of a plane, one must find the intercepts of the plane with the crystallographic axes, take their reciprocals, and reduce them to the smallest integers. youtube.com For example, a plane that intercepts the a, b, and c axes at 1, ∞, and ∞, respectively, would have Miller indices of (100).

In the context of an indane crystal lattice, understanding the prominent crystallographic planes is crucial for predicting its mechanical and physical behaviors. For instance, slip, the process by which a crystal deforms plastically, occurs along specific crystallographic planes and in specific directions.

Advanced Research Applications of Hexamethylindane in Chemical Sciences

Role as Model Compounds in Fundamental Organic Chemistry Research

Indane Frameworks in Catalysis and Materials Design

While the broader family of indane derivatives has found utility in the development of catalysts and advanced materials, specific applications of 1,1,2,2,3,3-hexamethylindane in these areas are not documented in the available scientific literature. The bulky nature of the hexamethyl-substituted indane framework could potentially be leveraged to create specific steric environments in catalyst design or to influence the physical properties of polymeric materials. Nevertheless, such research has not been reported.

Development of Catalytic Systems Utilizing Indane Motifs

The indane scaffold is present in various ligands for catalytic applications. However, there is no evidence to suggest that 1,1,2,2,3,3-hexamethylindane itself has been used as a ligand or a key structural component in the development of catalytic systems. The steric bulk of the hexamethyl substitution might be perceived as a limiting factor for substrate access to a catalytic center.

Studies on Structure-Performance Relationships in Advanced Materials

Similarly, the incorporation of the 1,1,2,2,3,3-hexamethylindane unit into advanced materials to study structure-performance relationships has not been a focus of published research. While polymers containing other indane derivatives have been investigated for their thermal and mechanical properties, data on materials derived from 1,1,2,2,3,3-hexamethylindane is absent from the current body of scientific literature.

Q & A

Q. What are the established synthetic routes for 1,1,2,2,3,3-Hexamethylindane and its derivatives?

- Methodological Answer : HMI derivatives, such as acetylated analogs (e.g., 6-acetyl-HMI), are typically synthesized via Friedel–Crafts acylation. For example, 1,1,2,3,3,5-hexamethylindane undergoes acetylation with acetyl chloride in the presence of Lewis acids like AlCl₃ . Key considerations include controlling reaction temperature (20–40°C) and solvent choice (e.g., dichloromethane) to optimize yield and purity. Post-synthesis purification often involves column chromatography or recrystallization.

Q. How can researchers characterize the structural integrity of HMI-based compounds?

- Methodological Answer : Structural confirmation relies on spectral techniques:

- ¹H/¹³C NMR : Methyl group signals appear as singlets in δ 1.2–1.8 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm .

- GC-MS : Molecular ion peaks (e.g., m/z 244 for 6-acetyl-HMI) and fragmentation patterns confirm molecular weight and substituent positions .

- XRD : Crystal structures of HMI derivatives (e.g., sila-analogs) reveal steric crowding and bond angles, critical for understanding conformational rigidity .

Q. What analytical methods are used to assess the purity of HMI derivatives?

- Methodological Answer : Purity is evaluated via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying acetylated derivatives .

- Melting Point Analysis : Sharp melting ranges (e.g., 35°C for 6-acetyl-HMI) indicate high crystallinity .

- Elemental Analysis : Carbon/hydrogen ratios should align with theoretical values (e.g., C₁₇H₂₄O for 6-acetyl-HMI) .

Advanced Research Questions

Q. How does the steric rigidity of HMI influence gas separation performance in polymers of intrinsic microporosity (PIMs)?

- Methodological Answer : HMI’s hexamethyl groups enhance polymer rigidity, reducing chain mobility and improving CO₂/CH₄ selectivity. Experimental evaluation involves:

- Gas Permeability Testing : Measure permeability coefficients (Barrer) using constant-volume/variable-pressure setups .

- Molecular Dynamics Simulations : Correlate HMI’s torsional resistance with diffusion selectivity (e.g., CO₂ over N₂) .

Table 1 : Performance of HMI-Based PIMs vs. Other Groups

| Polymer | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity |

|---|---|---|

| PIM-HMI-Trip | 12,000 | 28 |

| PIM-TMN-Trip | 9,500 | 22 |

| PIM-DM-BTrip | 8,200 | 19 |

| Data adapted from gas separation studies . |

Q. What strategies address regioselectivity challenges during Friedel–Crafts functionalization of HMI?

- Methodological Answer : Regioselectivity in HMI acetylation is influenced by:

- Steric Effects : Methyl groups direct electrophiles to less hindered positions (e.g., para to substituents) .

- Catalyst Tuning : Brønsted acids (H₂SO₄) vs. Lewis acids (FeCl₃) alter reaction pathways. For example, H₂SO₄ in acetic acid favors 5-acetyl-HMI over 6-acetyl isomers .

- Computational Modeling : DFT calculations predict activation barriers for competing reaction pathways .

Q. How can conflicting spectral data for HMI derivatives be resolved?

- Methodological Answer : Discrepancies in NMR/GC-MS data often arise from:

Q. What computational approaches predict the thermal stability of HMI-containing polymers?

- Methodological Answer : Thermal degradation pathways are modeled via:

- Thermogravimetric Analysis (TGA) : Measure weight loss at 200–400°C under nitrogen .

- ReaxFF Molecular Dynamics : Simulate bond cleavage sequences in HMI-based backbones .

- Kinetic Analysis : Calculate activation energies (Eₐ) using the Flynn–Wall–Ozawa method .

Methodological Considerations for Experimental Design

- Synthetic Optimization : Use Design of Experiments (DoE) to vary reaction parameters (catalyst loading, solvent polarity) and maximize yield .

- Data Reproducibility : Replicate gas permeability tests across ≥3 polymer batches to account for batch-to-batch variability .

- Contradictory Findings : Reconcile divergent literature reports (e.g., HMI’s solubility in polar solvents) by standardizing solvent purity and measurement protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.